molecular formula C12H8BrCl2N B8719672 3-Bromo-6-chloro-4-(4-chlorophenyl)-2-methylpyridine CAS No. 917969-73-4

3-Bromo-6-chloro-4-(4-chlorophenyl)-2-methylpyridine

Cat. No.: B8719672
CAS No.: 917969-73-4
M. Wt: 317.00 g/mol
InChI Key: WUZAVZRRGPUTKD-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-(4-chlorophenyl)-2-methylpyridine is a useful research compound. Its molecular formula is C12H8BrCl2N and its molecular weight is 317.00 g/mol. The purity is usually 95%.
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Properties

CAS No.

917969-73-4

Molecular Formula

C12H8BrCl2N

Molecular Weight

317.00 g/mol

IUPAC Name

3-bromo-6-chloro-4-(4-chlorophenyl)-2-methylpyridine

InChI

InChI=1S/C12H8BrCl2N/c1-7-12(13)10(6-11(15)16-7)8-2-4-9(14)5-3-8/h2-6H,1H3

InChI Key

WUZAVZRRGPUTKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one (300 mg, 1.0 mmol) in phosphorus oxychloride (5 mL) was added anhydrous DMF (0.015 mL). The mixture was stirred at 100° C. for 20 h. Analysis by HPLC/MS indicated about 27% of the starting 5-bromo-4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one remained. Additional phosphorus oxychloride (1 mL) was added, followed by anhydrous DMF (0.1 mL). The reaction mixture was stirred at 100° C. for 24 h more. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure to remove most of the phosphorus oxychloride. The residue was dissolved in EtOAc, washed with saturated aqueous NaHCO3, then saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified using a silica gel cartridge (12 g) eluted with a gradient of EtOAc (20-40%) in hexanes to obtain 220 mg (70%) of the title compound as a white solid. HPLC/MS: retention time=4.07 min, [M+H]+=316.2.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.015 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Yield
70%

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